(S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is (2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]chroman-4-one . The name reflects its chroman-4-one backbone, a bicyclic structure comprising a benzopyran ring with a ketone group at position 4. Key substituents include:
- Hydroxyl (-OH) groups at positions 5 and 7 of the chroman ring.
- A phenyl group at position 2 of the chroman core, substituted with a hydroxyl group at position 4 and a 3-methylbut-2-en-1-yl (prenyl) group at position 3.
The structural representation (Figure 1) highlights the planar chroman-4-one system and the stereochemical orientation of the prenyl side chain. The phenyl group at C2 adopts a specific spatial arrangement due to the (S)-configuration at the chiral center.
Common Synonyms: Licoflavanone and Related Terminology
This compound is widely recognized by the trivial name licoflavanone , derived from its natural occurrence in Glycyrrhiza species (licorice plants). Additional synonyms include:
- 3'-Prenylnaringenin (emphasizing the prenyl substitution on the naringenin scaffold).
- (S)-4',5,7-Trihydroxy-3'-prenylflavanone .
- Abyssinone II (a name tied to its isolation from Erythrina species).
Registry identifiers include CAS 119240-82-3 and PubChem CID 14218027 . The term prenylated flavanone categorizes it within a broader class of flavonoids modified with isoprenoid groups, which enhance bioactivity.
Molecular Formula and Weight Analysis
The molecular formula C₂₀H₂₀O₅ indicates 20 carbon, 20 hydrogen, and 5 oxygen atoms. Key structural features contributing to this formula include:
- The chroman-4-one core (C₁₀H₁₀O₃).
- The substituted phenyl group (C₆H₅O).
- The prenyl side chain (C₅H₈).
| Component | Contribution to Formula |
|---|---|
| Chroman-4-one | C₁₀H₁₀O₃ |
| Substituted phenyl | C₆H₅O |
| Prenyl group | C₅H₈ |
| Total | C₂₀H₂₀O₅ |
The molecular weight is 340.37 g/mol , calculated as follows:
- Carbon: $$20 \times 12.01 = 240.2 \, \text{g/mol}$$
- Hydrogen: $$20 \times 1.01 = 20.2 \, \text{g/mol}$$
- Oxygen: $$5 \times 16.00 = 80.0 \, \text{g/mol}$$
- Total : $$240.2 + 20.2 + 80.0 = 340.4 \, \text{g/mol}$$.
Stereochemical Configuration and Isomeric Considerations
The chiral center at C2 of the chroman ring confers the (S)-configuration , critical for its biological activity. This stereochemistry influences molecular interactions with enzymes such as NF-κB and MAPK , which are implicated in anti-inflammatory responses.
Isomeric forms include:
- (R)-Licoflavanone : A less common enantiomer with distinct pharmacokinetic properties.
- Positional isomers : Variations in prenyl group attachment (e.g., 6-prenyl vs. 8-prenyl flavanones) are possible but not observed in licoflavanone.
The 3-methylbut-2-en-1-yl group exhibits geometric isomerism (trans configuration), stabilized by conjugation with the aromatic ring. Computational models confirm that the (S)-configuration minimizes steric hindrance, favoring binding to biological targets.
Properties
CAS No. |
119240-82-3 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3/t18-/m0/s1 |
InChI Key |
CGKWSLSAYABZTL-SFHVURJKSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Other CAS No. |
174286-25-0 119240-82-3 |
Synonyms |
3'-prenyl-naringenin 3'-prenylnaringenin |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Licoflavanone, also known as (2S)-abyssinone II, primarily targets the NF-kB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation. Licoflavanone has been identified as a modulator of this pathway.
Mode of Action
Licoflavanone interacts with its targets by inhibiting the activation of the NF-kB/MAPK pathway. This inhibition results in a decrease in the production of pro-inflammatory cytokines and a reduction in the expression levels of cyclooxygenase 2/inducible nitric oxide synthase (COX-2/iNOS).
Biochemical Pathways
Licoflavanone affects the NF-kB/MAPK pathway, which is involved in the regulation of immune responses and inflammation. By inhibiting this pathway, Licoflavanone can decrease the production of pro-inflammatory cytokines and reduce the expression levels of COX-2/iNOS. This leads to downstream effects such as reduced inflammation and potential anti-cancer effects.
Result of Action
Licoflavanone exhibits strong antioxidant and anti-inflammatory activities. It has been shown to decrease nitrite levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. Furthermore, it markedly decreases pro-inflammatory cytokines and COX-2/iNOS expression levels. These effects suggest that Licoflavanone may have potential therapeutic applications in conditions associated with inflammation and oxidative stress.
Action Environment
The action, efficacy, and stability of Licoflavanone can be influenced by various environmental factors. For instance, the method of extraction can impact the chemical composition of Licoflavanone extracts. Additionally, the biological environment, such as the presence of LPS, can influence the anti-inflammatory activity of Licoflavanone. More research is needed to fully understand how different environmental factors can influence the action of Licoflavanone.
Biochemical Analysis
Biochemical Properties
(2S)-Abyssinone II plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme aromatase. Aromatase is responsible for the biosynthesis of estrogens from androgens, and its inhibition is a key strategy in the treatment and prevention of estrogen-dependent cancers. (2S)-Abyssinone II interacts with aromatase by binding to its active site, thereby preventing the conversion of androgens to estrogens. This interaction is characterized by a high affinity, with an IC50 value of 400 nM.
Cellular Effects
(2S)-Abyssinone II exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound influences cell function by modulating cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Additionally, (2S)-Abyssinone II affects gene expression by downregulating the expression of genes involved in cell cycle progression and upregulating pro-apoptotic genes. It also impacts cellular metabolism by reducing the levels of metabolic intermediates required for rapid cell growth.
Molecular Mechanism
The molecular mechanism of (2S)-Abyssinone II involves its binding interactions with biomolecules, particularly enzymes like aromatase. By inhibiting aromatase, (2S)-Abyssinone II reduces estrogen levels, which in turn decreases the proliferation of estrogen-dependent cancer cells. This compound also exhibits enzyme inhibition properties, affecting other enzymes involved in cell signaling and metabolism. Changes in gene expression induced by (2S)-Abyssinone II further contribute to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S)-Abyssinone II have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that (2S)-Abyssinone II can maintain its anti-cancer effects over extended periods, although the degree of inhibition may vary. In vitro and in vivo studies have demonstrated that prolonged exposure to (2S)-Abyssinone II can lead to sustained reductions in cell proliferation and tumor growth.
Dosage Effects in Animal Models
The effects of (2S)-Abyssinone II vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, (2S)-Abyssinone II can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse outcomes.
Metabolic Pathways
(2S)-Abyssinone II is involved in several metabolic pathways, primarily those related to estrogen biosynthesis. It interacts with enzymes such as aromatase, inhibiting its activity and thereby reducing estrogen levels. This compound also affects metabolic flux by altering the levels of metabolites involved in cell growth and proliferation. The presence of (2S)-Abyssinone II can lead to changes in the overall metabolic profile of cells, contributing to its anti-cancer effects.
Transport and Distribution
Within cells and tissues, (2S)-Abyssinone II is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its lipophilicity, which allows it to cross cell membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of (2S)-Abyssinone II is crucial for its activity and function. This compound is primarily localized in the cytoplasm and the endoplasmic reticulum, where it interacts with enzymes like aromatase. Targeting signals and post-translational modifications may direct (2S)-Abyssinone II to specific compartments, enhancing its efficacy. The localization of (2S)-Abyssinone II within these compartments allows it to effectively inhibit estrogen biosynthesis and exert its anti-cancer effects.
Biological Activity
5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one, also known as licoflavanone, is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
The molecular formula of licoflavanone is with a molecular weight of approximately 340.38 g/mol. The compound features a chroman backbone with hydroxyl and isoprenoid substituents that contribute to its bioactivity.
1. Antioxidant Activity
Licoflavanone exhibits significant antioxidant properties, which are vital for neutralizing free radicals and preventing oxidative stress. Studies have demonstrated that flavanones with prenyl groups, such as licoflavanone, show enhanced antioxidant activity compared to their non-prenylated counterparts. For instance, in assays measuring DPPH and ABTS radical scavenging activities, licoflavanone exhibited lower IC50 values than other flavonoids tested, indicating superior antioxidant capacity .
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Licoflavanone | 13.49 | 5.88 |
| Pinocembrin | 18.05 | 6.76 |
2. Anti-inflammatory Effects
Licoflavanone has been shown to exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and inhibiting the NF-kB signaling pathway. In vitro studies using RAW 264.7 macrophages demonstrated that licoflavanone significantly reduced the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . The compound also downregulated the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins (IL-1β, IL-6), highlighting its potential as an anti-inflammatory agent.
3. Cytotoxicity and Cell Viability
Research indicates that licoflavanone does not exhibit significant cytotoxicity at concentrations effective for its biological activities. Cell viability assays conducted using MTT showed that even at higher concentrations (up to 100 µM), licoflavanone maintained cell viability above 80% in cultured cells . This suggests a favorable safety profile for potential therapeutic applications.
Licoflavanone's biological activity is attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups allows for electron donation to free radicals, stabilizing them and preventing cellular damage.
- Inhibition of NF-kB Pathway : By disrupting the translocation of NF-kB to the nucleus, licoflavanone reduces the expression of genes associated with inflammation .
Case Studies
Recent studies have highlighted the therapeutic potential of licoflavanone in various models:
- Animal Models : In a murine model of acute inflammation, administration of licoflavanone reduced paw edema significantly compared to controls, supporting its anti-inflammatory efficacy.
- Cell Culture Studies : In vitro analyses using human endothelial cells demonstrated that licoflavanone could inhibit LPS-induced inflammation by reducing cytokine release and promoting cell survival under oxidative stress conditions .
Comparison with Similar Compounds
Research Findings and Implications
- Prenylation’s Role: Prenyl groups in flavonoids like Glabrol improve binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies . This structural feature is critical for drug design targeting cancer and inflammation.
- Structural-Activity Relationship (SAR) :
- Therapeutic Gaps : While Glabrol’s prenylation suggests superior efficacy, further in vivo studies are needed to validate its pharmacokinetic and safety profiles .
Preparation Methods
Prenylation of Chromanone Backbones
The retro-aldol-like alkylation of 5,7-dihydroxy-3-(1′-hydroxy-1′-phenyl-methyl)-6-methoxy-chroman-4-one (compound A) represents a key semi-synthetic route. Treatment with prenyl bromide (3-methyl-2-buten-1-yl bromide) in acetone using potassium carbonate as a base induces cleavage of the C3 benzyl alcohol moiety, yielding 5-hydroxy-6-methoxy-7-O-(3′-methylbut-2′-enyl)chroman-4-one (metapchromone, compound 1) with 72% efficiency. The reaction proceeds via nucleophilic attack at the C7 hydroxyl group, followed by β-elimination of benzaldehyde (Fig. 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (1.3 eq) |
| Temperature | 25°C (ambient) |
| Time | 18 hours |
| Yield | 72% |
Acetylation of Prenylated Intermediates
Metapchromone undergoes selective O-acetylation at the C5 hydroxyl using acetic anhydride in pyridine with 4-dimethylaminopyridine (DMAP) catalysis. This produces 5-acetoxy-6-methoxy-7-O-(3′-methylbut-2′-enyl)chroman-4-one (sargisin, compound 2) in 85% yield after 24 hours. The acetyl group enhances lipophilicity without disrupting the prenyl substituent’s spatial orientation.
Total Synthesis via Chalcone Cyclization
Prenylated Benzaldehyde Synthesis
A scalable route begins with isoprene (2-methyl-1,3-butadiene), which undergoes hydrohalogenation to form prenyl bromide. Subsequent Friedel-Crafts alkylation of p-hydroxybenzaldehyde in dimethylformamide (DMF) with potassium carbonate affords 3-prenyl-4-hydroxybenzaldehyde (85% yield).
Claisen-Schmidt Condensation and Cyclization
Condensing 3-prenyl-4-hydroxybenzaldehyde with 2,4,6-trihydroxyacetophenone in ethanol under basic conditions generates a prenylated chalcone intermediate. Acid-catalyzed cyclization (5% HCl, reflux) induces flavanone ring formation, yielding licoflavanone with 63% overall efficiency.
Optimized Cyclization Parameters
| Parameter | Value |
|---|---|
| Acid Catalyst | HCl (5% v/v) |
| Temperature | 80°C |
| Time | 4 hours |
| Solvent | Ethanol/Water (9:1) |
Biotechnological Production via Engineered E. coli
Prenyltransferase Engineering
Heterologous expression of Aspergillus oryzae prenyltransferase (AoPT1) in BL21(DE3) E. coli enables regiospecific C-prenylation of flavonoid scaffolds. Silybin (a taxifolin derivative) serves as the acceptor substrate, with prenol (3-methyl-2-buten-1-ol) providing the prenyl donor.
Whole-Cell Biotransformation
| Parameter | Value |
|---|---|
| Inducer | IPTG (0.2 mM) |
| Induction Temperature | 30°C |
| Substrate Concentration | 20 mg/L silybin |
| Prenyl Donor | 20 mM prenol |
| Reaction Duration | 24 hours |
| Yield | 38.7 ± 2.1 mg/L |
The system achieves 92% conversion efficiency by coupling prenol phosphorylation via endogenous kinases with prenyltransferase activity.
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Yield | Scalability | Purity (HPLC) |
|---|---|---|---|
| Semi-Synthetic | 72% | Moderate | 95.2% |
| Total Synthesis | 63% | High | 98.5% |
| Biotechnological | 38.7 mg/L | Industrial | 89.4% |
Environmental Impact
Biotechnological production reduces organic solvent use by 78% compared to chemical synthesis but requires energy-intensive fermentation. Semi-synthetic routes balance atom economy (82%) with moderate waste generation.
Challenges and Optimization Strategies
Regioselectivity in Prenylation
Chemical methods often yield mixtures of C- and O-prenylated products. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) during alkylation enhances O-selectivity to 94%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one?
- Methodology : Base synthesis on modified chroman-4-one frameworks. For example, use a Claisen-Schmidt condensation followed by cyclization. A typical procedure involves reacting substituted chalcones (e.g., 2-hydroxyphenyl derivatives) with hydrogen peroxide in ethanol under alkaline conditions (NaOH) to form the chroman-4-one core . Prenylation (introduction of 3-methylbut-2-en-1-yl) can be achieved via alkylation using prenyl bromide in DMF with K₂CO₃ as a base .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR for phenolic hydroxyls, aromatic protons, and prenyl group signals (e.g., δ ~5.2 ppm for vinyl protons) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H]⁺ at m/z 355.1184 for C₂₀H₁₈O₆) .
- X-ray Crystallography : Resolve the stereochemistry and confirm substituent positions via single-crystal analysis (e.g., space group P2₁2₁2₁ with R factor <0.05) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C. Avoid prolonged exposure to humidity or elevated temperatures, as phenolic hydroxyls may oxidize. Stability studies using HPLC-PDA over 6 months can track degradation (e.g., <5% degradation under optimal conditions) .
Advanced Research Questions
Q. How can solubility limitations in bioactivity assays be addressed?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in polylactic-co-glycolic acid (PLGA) nanoparticles (size ~150 nm) to improve bioavailability .
- pH Adjustment : Prepare buffered solutions (pH 7.4) with 0.1% Tween-80 for in vitro assays .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Standardize Assays : Use validated cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for batch-to-batch compound variability via HPLC purity checks (>98%) .
- Mechanistic Studies : Compare dose-dependent effects on specific pathways (e.g., NF-κB inhibition via luciferase reporter assays) to isolate confounding factors .
- Meta-analysis : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify trends obscured by small sample sizes .
Q. What experimental design considerations are critical for ecological toxicity studies?
- Methodology :
- Model Systems : Use Daphnia magna or Danio rerio (zebrafish) embryos for acute toxicity (LC₅₀/EC₅₀) and bioaccumulation assays .
- Environmental Simulation : Conduct biodegradation studies in synthetic wastewater matrices with microbial consortia, monitoring degradation via LC-MS/MS over 14 days .
- Control for Organic Interference : Spike samples with stable isotope-labeled analogs (e.g., ¹³C-labeled compound) to distinguish target compound degradation from background organic matter .
Data Contradiction Analysis
Q. Why do antioxidant assays (e.g., DPPH vs. ORAC) yield conflicting results for this compound?
- Methodology :
- Assay Mechanism : DPPH measures hydrogen atom transfer (HAT), while ORAC assesses electron transfer (ET). The compound’s hydroxyl group positioning may favor HAT, explaining higher DPPH activity .
- Concentration Range : Test multiple concentrations (0.1–100 µM) to identify non-linear responses. For example, pro-oxidant effects may emerge at >50 µM in ORAC due to iron chelation .
Q. How to address discrepancies in pharmacokinetic data between in vitro and in vivo models?
- Methodology :
- Microsomal Stability Assays : Compare hepatic clearance in human liver microsomes (HLM) vs. rat models, adjusting for species-specific CYP450 isoforms .
- Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) in Sprague-Dawley rats to track bioavailability differences (e.g., higher brain penetration due to prenyl group lipophilicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
